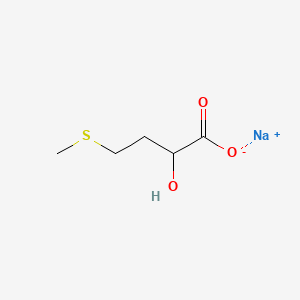

Sodium 2-hydroxy-4-(methylthio)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2-hydroxy-4-(methylthio)butanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is derived from 2-hydroxy-4-(methylthio)butanoic acid, which is commonly used as an animal feed additive due to its nutritional benefits .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

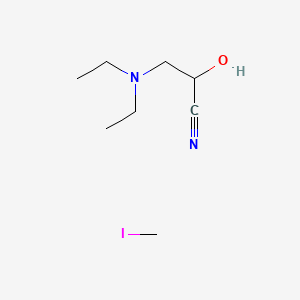

The synthesis of sodium 2-hydroxy-4-(methylthio)butanoate typically involves the neutralization of 2-hydroxy-4-(methylthio)butanoic acid with sodium hydroxide. This reaction is straightforward and can be carried out under mild conditions. The acid is dissolved in water, and sodium hydroxide is added slowly with constant stirring until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid. This process requires high temperatures and strict acidic conditions, producing large amounts of unwanted inorganic salts . An alternative method involves the use of immobilized nitrilase, which offers a more efficient and environmentally friendly approach .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including oxidation, esterification, and substitution.

Common Reagents and Conditions

Esterification: The hydroxyl group can react with fatty acids to form esters.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Esterification: Esters of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Sodium 2-hydroxy-4-(methylthio)butanoate has numerous applications in scientific research:

Mécanisme D'action

Sodium 2-hydroxy-4-(methylthio)butanoate acts as a methionine analogue. In biological systems, it can be absorbed and converted to methionine, an essential amino acid. This conversion facilitates protein synthesis and other metabolic processes. In the rumen environment of dairy cows, it aids in fiber degradation and serves as a nitrogen source, ultimately improving milk production and composition .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium dodecanoate

- Sodium dodecyl sulfate

- Sodium 2-alkanoloxy-4-(methylsulfinyl)butanoate

Uniqueness

Sodium 2-hydroxy-4-(methylthio)butanoate stands out due to its unique combination of properties. It has good water solubility, low Krafft point, high surface tension reduction efficiency, and improved calcium tolerance compared to other anionic surfactants . Additionally, its role as a methionine analogue makes it valuable in both nutritional and industrial applications .

Propriétés

Numéro CAS |

23597-90-2 |

|---|---|

Formule moléculaire |

C5H9NaO3S |

Poids moléculaire |

172.18 g/mol |

Nom IUPAC |

sodium;2-hydroxy-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C5H10O3S.Na/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

Clé InChI |

JNATWEVVLQFGLU-UHFFFAOYSA-M |

SMILES canonique |

CSCCC(C(=O)[O-])O.[Na+] |

Numéros CAS associés |

583-91-5 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.